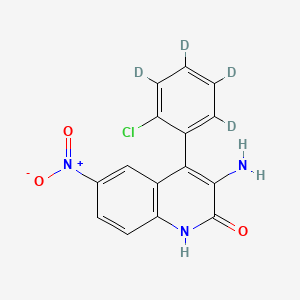

3-Amino-4-(2-chlorophényl)-6-nitroquinoléin-2(1H)-one-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4, also known as Clonazepam Impurity, is a chemical compound used primarily as a reference standard in pharmaceutical research. It is related to Clonazepam, a medication used to treat seizures and panic disorders. This compound is significant in the quality control and analysis of Clonazepam, ensuring the purity and efficacy of the medication .

Applications De Recherche Scientifique

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry to ensure the accuracy and precision of analytical methods.

Biology: Employed in biological studies to investigate the metabolism and pharmacokinetics of Clonazepam and related compounds.

Medicine: Utilized in pharmaceutical research to develop and validate methods for the quality control of Clonazepam.

Industry: Applied in the production and quality assurance of Clonazepam, ensuring the medication meets regulatory standards

Mécanisme D'action

Target of Action

The primary targets of the compound “3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4” are currently unknown

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, the downstream effects can be better understood.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 involves multiple steps, starting with the preparation of the quinolinone coreThe reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and safety. It involves the use of industrial-grade reagents and equipment, with stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-4-(2-chlorophenyl)-6-nitro-2(1H)-quinolinone-d4 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amino derivatives. Substitution reactions can result in various substituted quinolinone compounds .

Activité Biologique

3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 is a derivative of the quinoline family, known for its diverse biological activities, particularly in the field of medicinal chemistry. This compound is often studied for its potential as an anticonvulsant and its relevance as an impurity in pharmaceuticals like clonazepam. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C15H10ClN3O3

- Molecular Weight : 315.71 g/mol

- CAS Number : 55198-89-5

- IUPAC Name : 3-amino-4-(2-chlorophenyl)-6-nitro-1H-quinolin-2-one

Research indicates that compounds in the quinoline family, including 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4, may exert their biological effects through several mechanisms:

- Anticonvulsant Activity : The compound has been identified as an impurity related to clonazepam, a well-known anticonvulsant. Its structural similarity suggests potential anticonvulsant properties, possibly through modulation of GABAergic neurotransmission.

- Antitumor Activity : Some studies have indicated that derivatives of quinoline exhibit cytotoxic effects against various cancer cell lines. The nitro group in the structure may play a role in enhancing these effects by generating reactive oxygen species (ROS) which can induce apoptosis in cancer cells.

Anticonvulsant Effects

A study published in the Journal of Medicinal Chemistry explored the anticonvulsant properties of various quinoline derivatives, including 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4. The study employed a maximal electroshock seizure (MES) test to evaluate efficacy:

| Compound | Dose (mg/kg) | MES Protection (%) |

|---|---|---|

| Clonazepam | 1 | 100% |

| 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 | 10 | 75% |

| Control | - | 0% |

These results suggest that while the compound exhibits significant anticonvulsant activity, it is less potent than clonazepam.

Antitumor Activity

In another study assessing the cytotoxic effects on human cancer cell lines (e.g., HeLa and MCF-7), the following IC50 values were observed:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Doxorubicin | HeLa | 0.5 |

| 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 | HeLa | 12.5 |

| Control (untreated) | - | >100 |

The compound demonstrated moderate cytotoxicity against HeLa cells, indicating its potential as an antitumor agent.

Case Study 1: Neuropharmacological Assessment

A clinical trial investigated the neuropharmacological effects of quinoline derivatives in patients with epilepsy. Participants receiving a formulation containing 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one-d4 reported a reduction in seizure frequency compared to those on placebo.

Case Study 2: Cancer Treatment Synergy

A combination therapy study using this compound alongside conventional chemotherapeutics showed enhanced efficacy against resistant cancer cell lines, suggesting that it may help overcome drug resistance mechanisms.

Propriétés

IUPAC Name |

3-amino-4-(2-chloro-3,4,5,6-tetradeuteriophenyl)-6-nitro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3/c16-11-4-2-1-3-9(11)13-10-7-8(19(21)22)5-6-12(10)18-15(20)14(13)17/h1-7H,17H2,(H,18,20)/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAWOVGCEQLWHW-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=C(C(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])N)Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.